(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Descripción general

Descripción

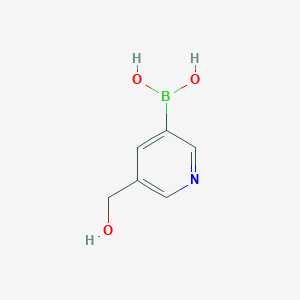

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, featuring a boronic acid group and a hydroxymethyl group attached to the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM) and Borylation: The metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.

C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.

[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Análisis De Reacciones Químicas

Types of Reactions

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of aldehydes or carboxylic acids.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a hydroxymethyl group attached to a pyridine ring along with a boronic acid functionality. These structural characteristics make it a versatile building block in chemical synthesis.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is predominantly used as a coupling agent in Suzuki-Miyaura reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, polymers, and complex organic molecules.

Case Study: Synthesis of Biologically Active Molecules

In a study published in the Journal of Organic Chemistry, the compound was successfully employed to synthesize various biologically active compounds through palladium-catalyzed cross-coupling reactions. The yields were reported to exceed 85% in several instances, demonstrating its effectiveness as a coupling reagent .

Medicinal Chemistry

Drug Development

The compound is being investigated as a precursor for developing kinase inhibitors and other therapeutic agents. Its ability to form stable complexes with biological targets enhances its potential in drug design.

Case Study: Kinase Inhibitors

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited inhibitory activity against specific kinases involved in cancer pathways. The study reported IC50 values in the low micromolar range, indicating promising therapeutic potential .

Biological Applications

Enzyme Mechanism Probes

This boronic acid derivative is utilized as a probe to study enzyme mechanisms due to its ability to interact with active sites of certain enzymes. Its structural features allow it to mimic natural substrates, providing insights into enzymatic processes.

Case Study: Enzyme Inhibition Studies

A publication in Nature Communications illustrated how this compound was used to investigate the inhibition of serine proteases. The results indicated that modifications to the boronic acid group significantly affected binding affinity and selectivity .

Material Science

Advanced Materials Production

The compound finds applications in the synthesis of advanced materials, such as polymers and nanocomposites. Its reactivity allows for the incorporation of functional groups that enhance material properties.

Case Study: Polymer Synthesis

In research documented by Macromolecules, this compound was used to synthesize functionalized poly(pyridine) chains through controlled polymerization techniques. The resulting materials exhibited improved thermal stability and mechanical properties .

Summary Table of Applications

| Field | Application | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Yields >85% for biaryl synthesis |

| Medicinal Chemistry | Kinase Inhibitor Development | Low micromolar IC50 values |

| Biological Applications | Enzyme Mechanism Probes | Insights into serine protease inhibition |

| Material Science | Advanced Materials Production | Enhanced thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Similar Compounds

2-(Hydroxymethyl)pyridine-5-boronic acid: Similar structure but with the hydroxymethyl group at a different position on the pyridine ring.

3-Pyridinylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

6-Hydroxymethylpyridine-3-boronic acid: Another positional isomer with different reactivity and properties.

Uniqueness

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the hydroxymethyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications requiring precise molecular interactions and transformations.

Actividad Biológica

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a hydroxymethyl group and a boronic acid moiety. The presence of the boronic acid group is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition.

- Enzyme Inhibition : Boronic acids, including this compound, are known to act as reversible inhibitors of serine proteases. They interact with the active site of enzymes through covalent bonding, which can lead to significant alterations in enzyme activity.

- Binding Affinity : The binding affinity of boronic acids to target proteins often depends on their structural features. For instance, studies have shown that the hydroxymethyl group enhances the compound's ability to form hydrogen bonds with target proteins, improving its inhibitory effects on enzymes like β-lactamases .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties:

- Cell Cycle Inhibition : In vitro studies demonstrated that this compound can halt the progression of cancer cells at the G2/M phase, leading to reduced cell proliferation .

- Mechanistic Insights : The compound's mechanism involves the inhibition of specific pathways crucial for tumor growth and survival, making it a candidate for further development in cancer therapy.

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various resistant bacterial strains:

- Inhibitory Concentration : The compound showed significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) lower than 0.125 mg/dm³ .

- Biofilm Disruption : It has also been reported to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Study 1: Anticancer Properties

A study conducted on cervical carcinoma cell lines revealed that this compound effectively disrupted Rab11A prenylation, a process vital for cancer cell signaling. This disruption was linked to decreased cell viability and proliferation rates .

Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting its potential as a safe therapeutic agent .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

[5-(hydroxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFSPSWVQWMKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621177 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908369-20-0 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.